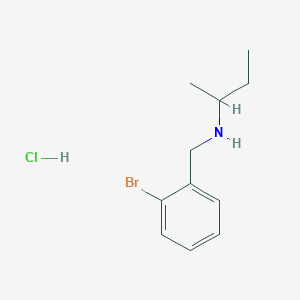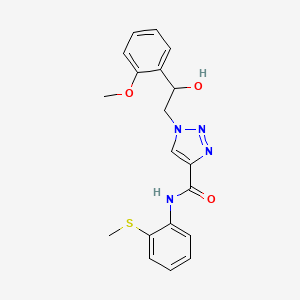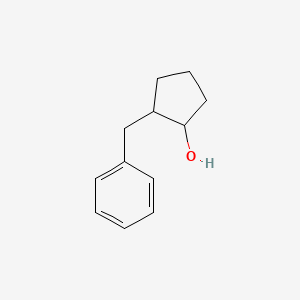
N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including compounds similar to N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, often involves multi-component reactions that allow for the introduction of diverse functional groups, providing a pathway to a wide range of chemical entities. A notable method involves the base-promoted three-component reaction of aromatic aldehydes, acetoacetamides, and malononitrile dimer in the presence of an oxidant to produce nicotinamide derivatives containing specific substituent fragments (Bardasov et al., 2018).
Scientific Research Applications
Corrosion Inhibition and Material Protection
N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, a derivative of nicotinamide, has been studied for its potential in corrosion inhibition. Research by Chakravarthy et al. (2014) on a class of nicotinamide derivatives indicated significant inhibition efficiency on mild steel in acidic environments. These findings suggest potential applications in protecting materials against corrosion, particularly in industrial settings where metal degradation is a concern Chakravarthy, M. P., Mohana, K. N., & Pradeep Kumar, C. B. (2014). Corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution. International Journal of Industrial Chemistry.
Agricultural and Horticultural Applications
The compound's derivatives have been explored in the context of agriculture and horticulture. Yu et al. (2021) synthesized and studied N-(arylmethoxy)-2-chloronicotinamides, closely related to nicotinamide, demonstrating significant herbicidal activity. This suggests a potential use of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide derivatives in developing new herbicides Yu, Chen, et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of agricultural and food chemistry.
Fungicidal Research
Wu et al. (2022) reported on the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, showcasing their effectiveness against certain plant pathogens. This research indicates that derivatives of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could be promising in the development of new fungicides Wu, Hongfei, et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
Biochemical Studies and Enzymatic Function
Research on nicotinamide derivatives has contributed to understanding the biochemical pathways and enzymatic functions. For instance, Peng et al. (2011) investigated the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT), an enzyme that plays a significant role in metabolic pathways. Such studies could potentially lead to insights into how N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide interacts at the molecular level Peng, Yi, et al. (2011). Structural basis of substrate recognition in human nicotinamide N-methyltransferase. Biochemistry.
properties
IUPAC Name |
N-but-3-ynyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-7-15-13(17)12-5-4-8-16-14(12)19-11-6-9-18-10-11/h1,4-5,8,11H,3,6-7,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFUIENVECCMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

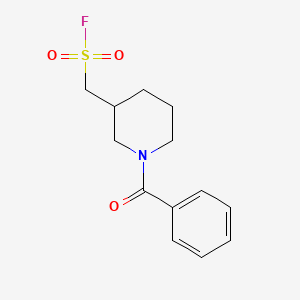
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
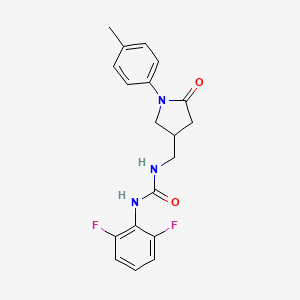

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
